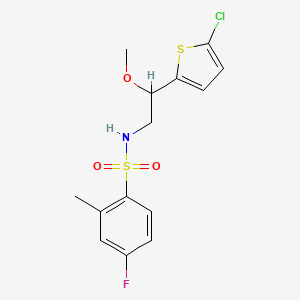
2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound with a variety of potential applications in scientific research. Its structure features a bromine atom, a methoxy group, a benzamide backbone, and a 1,2,4-oxadiazole ring linked with a methylated pyrrole. This unique combination grants the compound distinctive properties that may be useful in multiple research fields, from chemistry to medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves several key steps:
Bromination: : Introducing the bromine atom to the benzene ring.
Methoxylation: : Adding the methoxy group.
Formation of the 1,2,4-oxadiazole Ring: : This is often the most challenging part and involves cyclization reactions.
Linking the Pyrrole: : Methylation of the pyrrole and attachment to the oxadiazole ring.
Amidation: : Forming the benzamide group.
Reaction conditions often require specific catalysts, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production may scale up these laboratory processes, possibly using flow chemistry techniques for more efficient and continuous synthesis. Catalysts and reagents may be optimized to enhance reaction rates and product purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : Might involve transforming the methyl group on the pyrrole to a carboxyl or ketone group.
Reduction: : Potentially reducing the oxadiazole ring or other functional groups.
Substitution: : Both the bromine atom and the methoxy group may participate in various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Sodium hydride for nucleophilic substitutions or iron fillings for reductive halogenation.
Major Products Formed
Oxidation and reduction reactions typically form oxidized or reduced analogs of the compound, while substitution reactions may yield derivatives with different functional groups attached to the benzamide core or the oxadiazole ring.
Aplicaciones Científicas De Investigación
Chemistry
Building Block for Complex Molecules: : Can be used to synthesize more complex organic compounds.
Catalysis Research: : Studying its properties in catalytic processes.
Biology
Molecular Probes: : May act as a molecular probe to study biological systems, especially in identifying and binding specific proteins or enzymes.
Medicine
Pharmacological Studies: : Investigating its potential as a therapeutic agent, especially in cancer or neurological diseases.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action for 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide likely involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group may facilitate binding to active sites, while the oxadiazole and pyrrole rings could be crucial for its chemical reactivity. Pathways influenced by this compound would depend on its specific application, whether inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-5-methoxy-N-methylbenzamide: : Lacks the oxadiazole and pyrrole components.
5-methoxy-2-nitrobenzamide: : Similar backbone but with a nitro group instead of bromine.
1-methyl-1H-pyrrol-2-yl-oxadiazole-5-carboxamide: : Contains the oxadiazole and pyrrole rings but differs in functional groups and substitution patterns.
Uniqueness
The unique combination of bromine, methoxy, oxadiazole, and methylated pyrrole makes 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide distinct. Its structure provides both rigidity and functional group diversity, offering a broad range of reactive and binding possibilities in research applications.
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c1-21-7-3-4-13(21)15-19-14(24-20-15)9-18-16(22)11-8-10(23-2)5-6-12(11)17/h3-8H,9H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIKZQURFHEJPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)
![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)

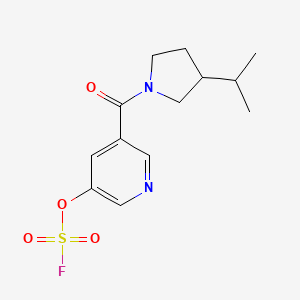
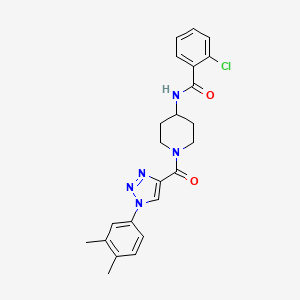
![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2364643.png)
![2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)
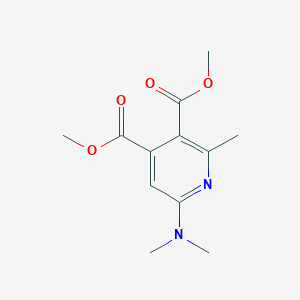
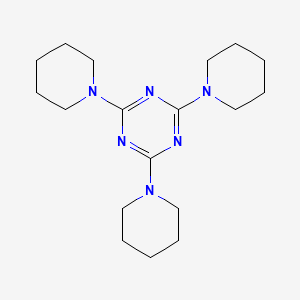
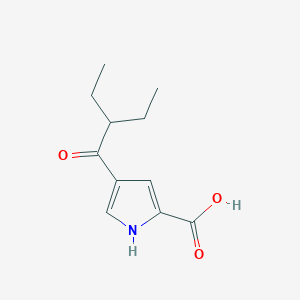
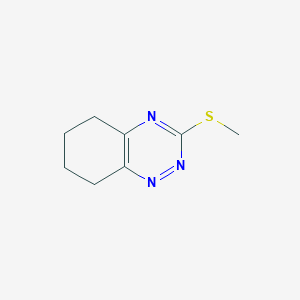
![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2364655.png)
